6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-3-1-2-4-12(10)22(20,21)19-6-9-5-17-8-18-11(9)7-19/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNDGYPZBNHIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained prominence due to its efficiency and selectivity . The benzenesulfonyl group is then attached via sulfonylation reactions, often using sulfonyl chlorides as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.
Substitution: The trifluoromethyl and benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that derivatives of pyrrolopyrimidine compounds exhibit significant antifungal properties. For instance, a study synthesized various trifluoromethyl pyrimidine derivatives and evaluated their antifungal activities against several fungal strains including Botrytis cinerea and Sclerotinia sclerotiorum. Some derivatives showed inhibition rates comparable to established antifungal agents like tebuconazole .
Table 1: Antifungal Activity of Pyrrolopyrimidine Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5v | S. sclerotiorum | 82.73 |
Anticancer Properties
The anticancer potential of pyrrolopyrimidine derivatives has also been explored. In vitro studies indicated that some compounds exhibited moderate cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), and Hela (cervical cancer). The cytotoxic activities were assessed using the MTT assay, with results showing varying degrees of efficacy compared to doxorubicin, a standard chemotherapy drug .
Table 2: Cytotoxicity of Pyrrolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | PC3 | 15 |
| 5b | K562 | 20 |
| 5c | Hela | 25 |
Antimicrobial Activity
Pyrrolopyrimidine derivatives have also been shown to possess antimicrobial properties. A study highlighted the synthesis of novel compounds that demonstrated good to moderate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their effectiveness compared to cefotaxime .
Table 3: Antimicrobial Activity of Pyrrolopyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 7a | Bacillus subtilis | 6 |
| 7b | Chlamydia pneumonia | 8 |
| 7c | Salmonella typhi | 10 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrolopyrimidine derivatives. Modifications in the chemical structure, such as the introduction of electron-withdrawing groups or varying side chains, have been linked to enhanced biological activity. For example, compounds with trifluoromethyl groups exhibited stronger interactions with biological targets compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The benzenesulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . These interactions can modulate various biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonyl Group
6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Molecular Formula : C₁₃H₁₂FN₃O₂S
- Molecular Weight : 293.32 g/mol
- Key Features : Substituted with a 4-fluoro-2-methylbenzenesulfonyl group.
- Comparison : The fluorine atom at the 4-position and methyl group at the 2-position reduce steric hindrance compared to the trifluoromethyl group. This may improve solubility but decrease lipophilicity and target-binding affinity relative to the trifluoromethyl analog .
6-(3-Methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Molecular Formula : C₁₃H₁₃N₃O₂S
- Molecular Weight : 275.33 g/mol
- Key Features : Lacks fluorine or trifluoromethyl substituents.
Core Modifications: Pyrrolo-Pyrimidine vs. Related Scaffolds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- Key Features : Lacks the benzenesulfonyl group entirely.
- Comparison : The simpler core structure has reduced molecular complexity and lower molecular weight, which may enhance solubility but limit functionalization for targeted applications .
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
- Molecular Formula : C₁₄H₁₆N₆O₂S
- Molecular Weight : 332.38 g/mol
- Key Features : Incorporates a thiadiazole-carbonyl-morpholine moiety.
Halogenated Derivatives
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine Hydrochloride
- CAS No.: 2055840-67-8
- Key Features : Chlorine substituent on a pyrrolo-pyridine core.
- Comparison : The chloro group is less electronegative than -CF₃, which may reduce its ability to stabilize charge-transfer interactions in biological systems .
5-(4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Molecular Weight and Lipophilicity
Electronic Effects
- The -CF₃ group in the target compound is strongly electron-withdrawing, which can polarize adjacent bonds and enhance binding to electron-rich regions in proteins or nucleic acids .
Biological Activity
The compound 6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic derivative belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature concerning its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound primarily include:
- Antitumor Activity
- Antiviral Activity
- Enzyme Inhibition
Antitumor Activity
Several studies have investigated the antitumor properties of pyrrolopyrimidine derivatives. For instance, a recent study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 | DNA intercalation |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | Aurora-A kinase inhibition |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | Apoptosis induction |
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antiviral Activity
Research has also highlighted the antiviral potential of trifluoromethyl-substituted compounds. A study reported that certain trifluoromethyl heterocycles demonstrated promising inhibitory activity against influenza viruses, suggesting that similar derivatives could be effective against viral pathogens.
| Compound | Virus Type | IC50 (µM) | Activity |
|---|---|---|---|
| Compound D | Influenza A (H1N1) | <1.0 | Viral polymerase inhibition |
| Compound E | Influenza B | <1.5 | Viral replication inhibition |
These findings suggest that the trifluoromethyl group enhances the antiviral efficacy of pyrrolopyrimidine derivatives .
Enzyme Inhibition
The enzyme inhibition profile of this compound has been explored in various contexts. Notably, it has shown potential as an inhibitor of specific kinases involved in cancer progression.
Case Study 1: Antitumor Efficacy
In a comparative study involving multiple pyrrolopyrimidine derivatives, researchers evaluated their effects on tumor growth in vivo using mouse models. The study found that the tested derivatives significantly reduced tumor size compared to controls.
Case Study 2: Antiviral Mechanism
A mechanistic study on the antiviral activity revealed that compounds with similar structures inhibited viral RNA-dependent RNA polymerase activity, crucial for viral replication.
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolo[3,4-d]pyrimidine core in this compound?
Methodological Answer: The pyrrolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, similar pyrimidine derivatives are prepared by reacting sodium salts of hydroxypropenones with heterocyclic amines or diazonium salts under controlled pH and temperature . Sulfonylation at the 6-position can be achieved using 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to activate the nucleophilic site .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
Q. What preliminary assays are recommended to screen for biological activity?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzymatic inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can experimental design address variability in biological activity data across studies?
Methodological Answer: Adopt a split-plot design with randomized blocks to account for variables like cell line heterogeneity or batch effects. For example:
Q. What mechanistic studies elucidate the role of the trifluoromethyl-benzenesulfonyl group in target binding?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrophobic pockets accommodating the CF group .
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., methylsulfanyl, nitro) and compare potency .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to assess entropy-driven vs. enthalpy-driven interactions .
Q. How to evaluate environmental persistence and degradation pathways of this compound?
Q. How can contradictory data on metabolic stability be resolved?
Methodological Answer:
- In vitro microsomal assays : Compare liver microsomes from multiple species (e.g., human, rat) to identify species-specific metabolism .
- CYP450 inhibition screening : Rule out enzyme-mediated degradation conflicts .
- Stability-optimized formulations : Use co-solvents (e.g., PEG 400) or cyclodextrin encapsulation to enhance half-life in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
